MitoE10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

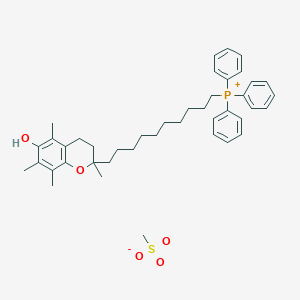

Formule moléculaire |

C42H55O5PS |

|---|---|

Poids moléculaire |

702.9 g/mol |

Nom IUPAC |

10-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)decyl-triphenylphosphanium;methanesulfonate |

InChI |

InChI=1S/C41H51O2P.CH4O3S/c1-32-33(2)40-38(34(3)39(32)42)28-30-41(4,43-40)29-20-9-7-5-6-8-10-21-31-44(35-22-14-11-15-23-35,36-24-16-12-17-25-36)37-26-18-13-19-27-37;1-5(2,3)4/h11-19,22-27H,5-10,20-21,28-31H2,1-4H3;1H3,(H,2,3,4) |

Clé InChI |

ZAYCMFYORHFHOR-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(CCC(O2)(C)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1O)C)C.CS(=O)(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

MitoE10: A Technical Deep Dive into its Mitochondrial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoE10 is a novel, mitochondria-targeted antioxidant designed to combat cellular damage by neutralizing reactive oxygen species (ROS) at their primary source. As a derivative of vitamin E, a well-established lipophilic antioxidant, this compound is chemically modified to ensure its accumulation within the mitochondrial matrix. This strategic localization allows for the direct quenching of ROS produced during oxidative phosphorylation, thereby protecting critical mitochondrial components from oxidative damage. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed molecular interactions.

Core Mechanism: Mitochondria-Targeted Antioxidant Activity

The principal mechanism of action of this compound revolves around its targeted delivery to mitochondria and its intrinsic antioxidant properties derived from the vitamin E moiety.

Targeting Mitochondria

This compound's specific accumulation in mitochondria is achieved through the covalent attachment of a triphenylphosphonium (TPP⁺) cation to the vitamin E molecule. The large positive charge and lipophilic nature of the TPP⁺ cation facilitate its passage across the mitochondrial membrane, driven by the significant negative membrane potential of the inner mitochondrial membrane. This targeted approach concentrates the antioxidant where it is most needed, at the site of significant ROS production.

Antioxidant Action

Once localized within the mitochondria, the chromanol head of the vitamin E portion of this compound acts as a potent chain-breaking antioxidant. It readily donates a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This process protects mitochondrial membranes from oxidative damage, preserving their integrity and function.

Potential Signaling Pathway Involvement

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its action as a mitochondrial antioxidant suggests potential interactions with several key cellular signaling cascades that are sensitive to the mitochondrial redox state.

Intrinsic Apoptosis Pathway

Mitochondrial integrity is a critical checkpoint in the intrinsic pathway of apoptosis. Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm. By mitigating mitochondrial oxidative stress, this compound is hypothesized to prevent mPTP opening and the subsequent activation of the caspase cascade, thereby inhibiting apoptosis. The regulation of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial membrane is a key area of investigation for understanding the full scope of this compound's anti-apoptotic potential.

Caption: Proposed interaction of this compound with the intrinsic apoptosis pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available, structured quantitative data specifically for this compound. The following table structure is provided as a template for organizing future experimental findings on this compound and similar mitochondria-targeted antioxidants.

| Parameter | Assay | Model System | This compound Concentration | Result | Reference |

| Antioxidant Efficacy | |||||

| IC₅₀ for Lipid Peroxidation | TBARS Assay | Isolated Mitochondria | |||

| ROS Scavenging Capacity | DCFDA Assay | Cultured Cells | |||

| Mitochondrial Function | |||||

| Mitochondrial Membrane Potential | TMRM/JC-1 Staining | Cultured Cells | |||

| Mitochondrial Calcium Retention | Calcium Green-5N Assay | Isolated Mitochondria | |||

| Cellular Effects | |||||

| Inhibition of Apoptosis | Caspase-3/7 Activity Assay | Cultured Cells |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Measurement of Mitochondrial Lipid Peroxidation

This protocol is adapted for the quantification of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

This compound

-

Phosphate buffered saline (PBS)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Prepare mitochondrial suspension in PBS.

-

Induce lipid peroxidation (e.g., with FeSO₄/ascorbate).

-

Treat with varying concentrations of this compound.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding TCA and BHT.

-

Add TBA solution and incubate at 95°C for 30 minutes.

-

Cool on ice and centrifuge to pellet precipitated proteins.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve.

Caption: Workflow for measuring mitochondrial lipid peroxidation.

Assessment of Mitochondrial Calcium Retention Capacity

This protocol details a method to assess the ability of isolated mitochondria to sequester calcium, a process that can be affected by mitochondrial integrity and the opening of the mPTP.

Materials:

-

Isolated mitochondria

-

This compound

-

Calcium Green-5N fluorescent dye

-

Calcium chloride (CaCl₂) solution

-

Respiration buffer

-

Fluorometric plate reader

Procedure:

-

Resuspend isolated mitochondria in respiration buffer containing Calcium Green-5N.

-

Treat with varying concentrations of this compound.

-

Monitor the baseline fluorescence.

-

Add sequential pulses of a known concentration of CaCl₂.

-

Record the fluorescence changes over time. A sharp increase in fluorescence indicates the opening of the mPTP and the release of sequestered calcium.

-

Calculate the total amount of calcium taken up by the mitochondria before mPTP opening.

An In-depth Technical Guide to the Synthesis and Purification of MitoE10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of MitoE10, a potent mitochondria-targeted antioxidant. This compound is a valuable research tool for investigating mitochondrial oxidative stress and its role in various pathologies. This document outlines a detailed synthesis protocol, purification methodologies, and relevant biological context to aid researchers in the successful production and application of this compound.

Introduction to this compound

This compound is a rationally designed molecule that selectively accumulates within mitochondria, the primary site of reactive oxygen species (ROS) production in most cells. Its structure comprises the antioxidant chroman head of α-tocopherol (Vitamin E) tethered to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain. The positive charge of the TPP⁺ moiety drives the molecule's accumulation across the negatively charged mitochondrial inner membrane, concentrating the antioxidant where it is most needed to combat oxidative damage.[1] This targeted delivery enhances its protective effects against lipid peroxidation and mitochondrial DNA damage compared to non-targeted antioxidants.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the vitamin E chroman moiety with the TPP⁺-containing alkyl linker. The following protocol is a composite methodology based on established synthetic routes for similar mitochondria-targeted vitamin E derivatives.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound from a vitamin E analogue.

Experimental Protocol: Synthesis of (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium (this compound)

This protocol is adapted from the synthesis of analogous compounds and may require optimization.

Step 1: Synthesis of the Alkyl Bromide Precursor

-

Reaction Setup: To a solution of 1,10-decanediol (B1670011) in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

-

Protection: Stir the reaction at room temperature until the mono-protected diol is formed, as monitored by thin-layer chromatography (TLC).

-

Bromination: The remaining free hydroxyl group is then converted to a bromide using a brominating agent such as triphenylphosphine (B44618) dibromide or carbon tetrabromide and triphenylphosphine.

-

Purification: The resulting mono-protected bromo-decanol is purified by silica (B1680970) gel column chromatography.

Step 2: Coupling of the Vitamin E Moiety and the Alkyl Linker

-

Alkylation: The protected bromo-decanol is reacted with a suitable Vitamin E precursor, such as 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-chromanol (α-tocopherol), in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). This step couples the alkyl chain to the chroman ring.

-

Deprotection: The protecting group on the terminal hydroxyl of the alkyl chain is removed using an appropriate deprotection agent (e.g., tetra-n-butylammonium fluoride (B91410) for a silyl (B83357) protecting group).

-

Purification: The resulting alcohol is purified by column chromatography.

Step 3: Formation of the Triphenylphosphonium Salt

-

Conversion to a Leaving Group: The terminal alcohol of the coupled product is converted to a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

-

Reaction with Triphenylphosphine: The resulting mesylate or tosylate is then reacted with triphenylphosphine in a high-boiling point solvent (e.g., acetonitrile (B52724) or toluene) at reflux to form the triphenylphosphonium salt.

-

Isolation: The crude this compound product is typically isolated by precipitation from the reaction mixture upon cooling, followed by filtration.

Purification of this compound

Purification of the final this compound compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) or silica gel chromatography are commonly employed methods.

Purification Workflow

Caption: A standard workflow for the purification of this compound.

Experimental Protocol: Purification by Silica Gel Chromatography

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

-

Sample Loading: The crude this compound product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A solvent gradient is used to elute the compounds. Typically, a gradient of increasing polarity is employed, for example, starting with 100% dichloromethane (B109758) and gradually increasing the percentage of methanol (B129727). A common solvent system is a gradient of 1-9% methanol in dichloromethane.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of mitochondria-targeted vitamin E derivatives, which can be expected to be similar for this compound.

| Reaction Step | Starting Materials | Product | Typical Yield (%) |

| Mesylation | Diol precursor, Methanesulfonyl chloride | Bis-mesylate intermediate | ~78% |

| Phosphonium Salt Formation | Bis-mesylate intermediate, Triphenylphosphine | Protected MitoE derivative | ~92% |

| Deprotection | Protected MitoE derivative, LDA | Final MitoE derivative | ~49% |

Yields are based on analogous syntheses and may vary depending on specific reaction conditions and scale.

Biological Activity and Signaling Pathway

This compound exerts its antioxidant effects primarily within the mitochondria. Upon accumulation, it scavenges ROS, thereby protecting mitochondrial components from oxidative damage. This action helps to maintain mitochondrial function and can modulate downstream signaling pathways related to apoptosis and inflammation.

Antioxidant Mechanism of Action

Caption: Proposed mechanism of action for this compound in mitigating mitochondrial oxidative stress.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Assay)

The antioxidant activity of this compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol). Also, prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox, a water-soluble vitamin E analog).[2]

-

Reaction: In a microplate, add the DPPH solution to each dilution of this compound and the standard.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples to that of a control (DPPH solution without antioxidant). An IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of mitochondrial biology, redox signaling, and drug development. Successful implementation of these methods will enable the production of high-purity this compound for use in a wide range of experimental settings.

References

In Vitro Antioxidant Properties of Mitoquinone (MitoQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has emerged as a significant tool in the study and potential treatment of pathologies associated with mitochondrial oxidative stress. Structurally, MitoQ comprises a ubiquinone moiety, the active antioxidant component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain. This cationic structure facilitates its accumulation within the negatively charged mitochondrial matrix, allowing for targeted scavenging of reactive oxygen species (ROS) at their primary site of production. This guide provides an in-depth overview of the in vitro antioxidant properties of MitoQ, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. It is important to note that while extensive research has been conducted on the cellular antioxidant effects of MitoQ, standardized in vitro antioxidant assay data, such as DPPH and ABTS radical scavenging IC50 values, are not widely reported in the available scientific literature. This guide will focus on the well-documented cellular antioxidant activities.

Quantitative Antioxidant Activity of MitoQ

The antioxidant efficacy of MitoQ has been quantified in various cellular and acellular systems. The following tables summarize key quantitative data on its ability to mitigate oxidative stress.

| Assay | System | Concentration | Effect | Reference |

| Reactive Oxygen Species (ROS) Scavenging | ||||

| H2O2-induced ROS | Murine pancreatic acinar cells | 1 µM | Significantly reduced ROS production | [1] |

| Antimycin A-induced ROS | Human platelets | 2.5 µM and 5 µM | Decreased intraplatelet ROS levels | |

| Superoxide (B77818) Scavenging | ||||

| PMA-stimulated Superoxide Release | Isolated rat polymorphonuclear leukocytes | 10 µM | 56 ± 3% inhibition | |

| Lipid Peroxidation Inhibition | ||||

| Lipid Peroxidation | Isolated heart mitochondria | 400 µM | Used as an inhibitor | [2] |

| Cellular Viability/Cytotoxicity (as an indicator of potent biological activity) | ||||

| Cell Proliferation Inhibition | Human breast cancer cells (MDA-MB-231) | IC50 = 0.38 µM | Inhibited cell proliferation | [3][4] |

| Cytotoxicity | Chondrocytes | IC50 = 1.094 µM | Exhibited cytotoxic effects | [5] |

Key Signaling Pathways Modulated by MitoQ

MitoQ exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the endogenous antioxidant response.

Nrf2-ARE Signaling Pathway

MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Sirt3-Mediated Mitochondrial Homeostasis

MitoQ has also been implicated in the activation of Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and function. Sirt3 activation can lead to the deacetylation and activation of various antioxidant enzymes, such as Superoxide Dismutase 2 (SOD2).

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays relevant to the assessment of MitoQ's properties are provided below.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an external stressor.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity of a test compound is determined by its ability to reduce the fluorescence intensity.

Protocol:

-

Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate and culture until confluent.

-

Probe Loading: Wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.

-

Treatment: Wash the cells to remove excess probe. Add fresh medium containing the desired concentrations of MitoQ and incubate for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂ or antimycin A) to the cells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. Readings can be taken kinetically over time or as a single endpoint measurement.

-

Data Analysis: Calculate the percentage of ROS scavenging activity relative to the control (cells treated with the ROS-inducer but without MitoQ).

Superoxide Dismutase (SOD) Mimetic Activity Assay

This assay determines the ability of a compound to mimic the enzymatic activity of SOD, which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.

Principle: Superoxide radicals are generated in a cell-free system (e.g., xanthine (B1682287)/xanthine oxidase or phenazine (B1670421) methosulfate/NADH). These radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c), causing a color change that can be measured spectrophotometrically. An SOD mimetic will compete with the detector molecule for superoxide radicals, thereby inhibiting the color change.

Protocol:

-

Reagent Preparation: Prepare solutions of the superoxide generating system (e.g., xanthine and xanthine oxidase) and the detector molecule (e.g., NBT).

-

Reaction Mixture: In a 96-well plate, combine the buffer, detector molecule, and various concentrations of MitoQ.

-

Initiation of Reaction: Add the superoxide generating components to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT) over a set period.

-

Data Analysis: Calculate the percentage inhibition of the detector molecule's reduction by MitoQ. An IC50 value, the concentration of MitoQ that causes 50% inhibition, can be determined.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the extent of lipid peroxidation in a sample and the ability of an antioxidant to inhibit this process.

Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be quantified spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare a lipid-rich sample, such as isolated mitochondria or a tissue homogenate.

-

Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a ferrous iron and ascorbate (B8700270) solution.

-

Treatment: Add various concentrations of MitoQ to the sample before or after the induction of peroxidation.

-

TBA Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid - TCA) to the reaction mixture. Incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

-

Data Analysis: Quantify the amount of MDA produced using a standard curve. Calculate the percentage inhibition of lipid peroxidation by MitoQ.

Conclusion

Mitoquinone (MitoQ) demonstrates significant antioxidant properties in vitro, primarily through its targeted action within mitochondria. The available quantitative data from cellular assays consistently show its efficacy in reducing ROS and protecting against oxidative damage at sub-micromolar to low micromolar concentrations. Its mechanism of action extends beyond direct radical scavenging to the modulation of critical cytoprotective signaling pathways, including the Nrf2-ARE and Sirt3 pathways. The detailed protocols provided in this guide offer a foundation for the consistent and reliable in vitro evaluation of MitoQ and other mitochondria-targeted antioxidants. Further research to determine standardized IC50 values in chemical-based assays such as DPPH and ABTS would provide a more complete comparative profile of its antioxidant capacity. Nevertheless, the existing body of evidence strongly supports the potent and targeted antioxidant effects of MitoQ in a cellular context, making it a valuable tool for researchers and drug development professionals in the field of mitochondrial medicine.

References

- 1. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of MitoE10

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoE10, also known as MitoVitE, represents a significant advancement in the field of mitochondria-targeted therapeutics. This molecule is a rationally designed antioxidant that specifically accumulates within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the synthesis, mechanism of action, and key experimental findings from studies investigating its therapeutic potential in various disease models. This document is intended to serve as a valuable resource for researchers and professionals in drug development interested in the science and application of mitochondria-targeted antioxidants.

Discovery and Development

The development of this compound arose from the recognition that mitochondrial oxidative stress is a key pathological factor in a wide range of diseases. The strategy was to deliver a potent antioxidant directly to the source of ROS production, thereby maximizing its efficacy and minimizing off-target effects.

Rationale and Design

This compound is a derivative of vitamin E (α-tocopherol), a well-known lipid-soluble antioxidant. To achieve mitochondrial targeting, the antioxidant chroman moiety of vitamin E was covalently linked to a triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain. The lipophilic TPP⁺ cation enables the molecule to readily cross cellular membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by the large mitochondrial membrane potential. The alkyl chain length was optimized to balance hydrophobicity and mitochondrial uptake. A series of these compounds, termed MitoEn (where n is the number of carbons in the alkyl linker), were synthesized to investigate the impact of the linker length on their antioxidant properties.

Key Researchers and Institutions

The pioneering work on mitochondria-targeted antioxidants, including the MitoE series, was conducted by researchers at the University of Otago in New Zealand and the MRC Mitochondrial Biology Unit in the United Kingdom. Their collaborative efforts led to the synthesis and initial characterization of these novel compounds.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism centered on its antioxidant properties within the mitochondria.

-

Mitochondrial Accumulation: The positively charged TPP⁺ moiety drives the accumulation of this compound within the negatively charged mitochondrial matrix.

-

ROS Scavenging: The vitamin E component of this compound directly scavenges harmful ROS, such as superoxide (B77818) and peroxyl radicals, thus protecting mitochondrial components like lipids, proteins, and mitochondrial DNA (mtDNA) from oxidative damage.

-

Modulation of Mitochondrial Function: By reducing oxidative stress, this compound helps to preserve mitochondrial function, including maintaining the mitochondrial membrane potential and supporting ATP production.

-

Regulation of Gene Expression: Studies have suggested that this compound can modulate the expression of mitochondrial DNA transcripts, further contributing to the maintenance of mitochondrial homeostasis.

-

Anti-inflammatory Effects: this compound has been shown to inhibit the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound (MitoVitE) in various disease models.

Table 1: Effect of MitoVitE on Paclitaxel-Induced Neuropathy

| Parameter | Condition | Result | Reference |

| Mitochondrial Membrane Potential in DRG Cells | 100 µM Paclitaxel (B517696) | 61% of control | [1][2] |

| 100 µM Paclitaxel + MitoVitE | 86% of control | [1][2] | |

| Mechanical Hind Paw Withdrawal Threshold (Area Under the Curve) | Paclitaxel + Vehicle Control | 110 (SD 5) | [1][2] |

| Paclitaxel + MitoVitE (2 mg/kg/day) | 145 (SD 10) | [1][2] |

Table 2: Effect of MitoVitE in a Sepsis Model

| Parameter | Condition | Result | Reference |

| Nuclear NFκB-p65 Expression in Endothelial Cells | LPS/PepG | Significantly increased vs. control | [3] |

| LPS/PepG + 5 µM MitoVitE | Reduced to control levels | [3] | |

| Interleukin-6 (IL-6) Secretion | LPS/PepG | Significantly increased vs. control | [3] |

| LPS/PepG + 5 µM MitoVitE | Significantly reduced vs. LPS/PepG alone | [3] | |

| Interleukin-8 (IL-8) Secretion | LPS/PepG | Significantly increased vs. control | [3] |

| LPS/PepG + 5 µM MitoVitE | Significantly reduced vs. LPS/PepG alone | [3] |

Experimental Protocols

The following are summaries of the methodologies used in key experiments involving this compound. For complete and detailed protocols, please refer to the cited publications.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process where the chroman head of vitamin E is linked to a (10-bromodecyl)triphenylphosphonium salt. The detailed synthetic route, including reaction conditions and characterization data (NMR, mass spectrometry), is described in the publication by Jameson et al. (2015).

Measurement of Mitochondrial Membrane Potential

-

Principle: The mitochondrial membrane potential is assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as tetramethylrhodamine, methyl ester (TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Summarized Protocol:

-

Culture dorsal root ganglion (DRG) neurons.

-

Load the cells with TMRM.

-

Treat the cells with paclitaxel in the presence or absence of MitoVitE.

-

Acquire fluorescence images using a confocal microscope.

-

Quantify the fluorescence intensity in the mitochondrial regions to determine changes in membrane potential.

-

Assessment of Mechanical Allodynia in a Rat Model of Neuropathy

-

Principle: Mechanical allodynia, a key symptom of neuropathic pain, is measured by assessing the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.

-

Summarized Protocol:

-

Induce neuropathy in rats by administering paclitaxel.

-

Treat the rats with MitoVitE, a positive control (e.g., duloxetine), or a vehicle control.

-

Measure the hind paw withdrawal threshold at regular intervals using a set of calibrated von Frey filaments applied to the plantar surface of the paw.

-

The 50% withdrawal threshold is determined using the up-down method.

-

Measurement of NF-κB Activation and Cytokine Production

-

Principle: NF-κB activation is determined by measuring the nuclear translocation of the p65 subunit using immunofluorescence or Western blotting of nuclear extracts. Cytokine levels in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Summarized Protocol:

-

Culture human endothelial cells.

-

Treat the cells with lipopolysaccharide (LPS) and peptidoglycan G (PepG) to mimic sepsis, in the presence or absence of MitoVitE.

-

For NF-κB activation, fix and permeabilize the cells, then stain with an antibody against NF-κB p65 and a nuclear counterstain. Image using fluorescence microscopy.

-

For cytokine measurement, collect the cell culture supernatant and perform an ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Differential Effects of MitoVitE, α-Tocopherol and Trolox on Oxidative Stress, Mitochondrial Function and Inflammatory Signalling Pathways in Endothelial Cells Cultured under Conditions Mimicking Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mitochondria-Targeted Antioxidants on Mitochondrial DNA Damage: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) is particularly susceptible to damage from reactive oxygen species (ROS) generated during oxidative phosphorylation. This damage is implicated in a wide range of cellular dysfunctions and pathologies. A promising therapeutic strategy involves the use of mitochondria-targeted antioxidants, which are designed to accumulate within the mitochondria and neutralize ROS at their source. This technical guide focuses on the impact of a class of these compounds, exemplified by MitoQ (a ubiquinone derivative conjugated to a triphenylphosphonium cation), on mtDNA damage. While the specific compound "MitoE10" did not yield specific data in our search, the extensive research on the closely related MitoQ provides a strong proxy for understanding the potential efficacy of such molecules. This paper will detail the quantitative effects of these antioxidants on mtDNA integrity, provide comprehensive experimental protocols for assessing mtDNA damage, and illustrate the key signaling pathways involved in their protective mechanisms.

Introduction to Mitochondria-Targeted Antioxidants and mtDNA Damage

Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous ROS. The close proximity of mtDNA to the electron transport chain, coupled with a less robust DNA repair system compared to the nucleus, makes it highly vulnerable to oxidative damage. This damage can lead to mutations, deletions, and a decrease in mtDNA copy number, ultimately impairing mitochondrial function and contributing to cellular senescence and disease.

Mitochondria-targeted antioxidants are designed to overcome the limitations of conventional antioxidants by concentrating their activity within the mitochondrial matrix. This is typically achieved by conjugating an antioxidant moiety, such as ubiquinone (in MitoQ) or Vitamin E (in MitoE), to a lipophilic triphenylphosphonium (TPP⁺) cation. The large positive charge of the TPP⁺ cation drives its accumulation within the negatively charged mitochondrial matrix.

Quantitative Impact on Mitochondrial DNA Damage

The efficacy of mitochondria-targeted antioxidants in protecting mtDNA from oxidative damage has been quantified in several studies. The primary endpoints measured include the reduction of specific oxidative lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and the preservation of mtDNA copy number under conditions of oxidative stress.

| Parameter Measured | Experimental Model | Treatment Group | Control Group (Oxidative Stress) | Outcome | Citation |

| mtDNA Damage (Lesions/10kb) | Human lymphocytes (exercise-induced stress) | Chronic MitoQ supplementation + Exercise | Placebo + Exercise | Significant attenuation of exercise-induced mtDNA damage | [1] |

| 8-OHdG Immunopositive Cells | Intestinal epithelial cells (hypoxia/reoxygenation) | MitoQ pre-treatment + H/R | H/R alone | Significant decrease in the number of 8-OHdG positive cells | [2] |

| mtDNA Copy Number | Intestinal tissue (ischemia/reperfusion) | MitoQ pre-treatment + I/R | I/R alone | Prevention of the I/R-induced reduction in mtDNA copy number | [2] |

| mtDNA Transcript Levels (COX3, ND1) | Intestinal tissue (ischemia/reperfusion) | MitoQ pre-treatment + I/R | I/R alone | Prevention of the I/R-induced reduction in mtDNA transcript levels | [2] |

Experimental Protocols

A key method for quantifying mtDNA damage is the long-amplicon quantitative PCR (LA-qPCR) assay. This technique relies on the principle that DNA lesions can impede the processivity of DNA polymerase, leading to a reduction in the amplification of a long DNA target.

Long-Amplicon Quantitative PCR (LA-qPCR) for mtDNA Damage Assessment

Objective: To quantify the extent of mtDNA damage by comparing the amplification of a long mtDNA fragment to that of a short mtDNA fragment (which is less likely to contain a lesion).

Materials:

-

High-quality total genomic DNA

-

Primers for a long mtDNA fragment (e.g., ~8-10 kb)

-

Primers for a short mtDNA fragment (e.g., ~150-250 bp)

-

Long-range PCR master mix

-

Real-time PCR instrument

-

DNA quantification reagent (e.g., PicoGreen)

Procedure:

-

DNA Extraction: Isolate high molecular weight genomic DNA from cells or tissues using a suitable kit. Ensure minimal shearing of the DNA.

-

DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method.

-

Long PCR Amplification:

-

Set up PCR reactions for the long mtDNA fragment using a long-range polymerase.

-

Use a standardized amount of genomic DNA for all samples.

-

The PCR cycle numbers should be optimized to be in the exponential phase of amplification.

-

-

Short PCR Amplification (for normalization):

-

Set up parallel PCR reactions to amplify the short mtDNA fragment. This serves as a control for the initial amount of mtDNA.

-

-

Quantification of PCR Products:

-

Quantify the amount of PCR product from both long and short fragment amplifications using a fluorescent DNA-binding dye.

-

-

Calculation of mtDNA Damage:

-

Normalize the amplification of the long fragment to the amplification of the short fragment for each sample.

-

Calculate the relative amplification of the treated/damaged sample compared to an untreated/undamaged control.

-

The number of lesions per 10 kb can be calculated assuming a Poisson distribution of damage, using the formula: Lesions/10kb = -ln(relative amplification) x (10,000 / size of the long fragment in bp).[1]

-

Immunofluorescence Staining for 8-OHdG

Objective: To visualize and quantify the presence of 8-OHdG lesions within mitochondria.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against 8-OHdG

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and apply experimental treatments.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies for both 8-OHdG and the mitochondrial marker protein.

-

Secondary Antibody Incubation: Incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Co-localization of the 8-OHdG signal with the mitochondrial marker indicates oxidative damage to mtDNA. The intensity of the 8-OHdG signal can be quantified using image analysis software.[2]

Signaling Pathways and Mechanisms of Action

Mitochondria-targeted antioxidants like MitoQ appear to exert their protective effects not only by directly scavenging ROS but also by modulating cellular signaling pathways that enhance the endogenous antioxidant response. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of a host of antioxidant and cytoprotective genes, upregulating their expression. MitoQ has been shown to activate this pathway, leading to increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]

Caption: Nrf2-ARE Signaling Pathway Activation by MitoQ.

Experimental Workflow for Investigating Nrf2 Pathway Activation

Caption: Workflow for Nrf2 Activation Analysis.

Conclusion

Mitochondria-targeted antioxidants, represented here by the extensively studied MitoQ, demonstrate a significant capacity to protect mitochondrial DNA from oxidative damage. The quantitative data indicate a reduction in mtDNA lesions and a preservation of mtDNA copy number in the face of oxidative stress. The underlying mechanism of action extends beyond simple ROS scavenging to include the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway. The experimental protocols detailed herein provide a robust framework for researchers to assess the impact of novel mitochondria-targeted therapies on mtDNA integrity. Further investigation into compounds like "this compound" and other TPP⁺-conjugated molecules is warranted to expand the therapeutic arsenal (B13267) against mitochondria-related diseases.

References

- 1. The mitochondria-targeted antioxidant MitoQ, attenuates exercise-induced mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Mitochondria-Targeted Vitamin E Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on mitochondria-targeted vitamin E derivatives. It covers their core mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to their study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, cancer research, and drug development.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and signaling. However, their critical role in energy production also makes them a primary source of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage when produced in excess. This mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Mitochondria-targeted antioxidants have emerged as a promising therapeutic strategy to counteract mitochondrial oxidative stress. By specifically delivering antioxidant moieties to the site of ROS production, these compounds can achieve high local concentrations and exert potent protective effects. Vitamin E, a well-known lipid-soluble antioxidant, has been a key molecule of interest for mitochondrial targeting. By attaching a mitochondria-targeting moiety, typically the lipophilic triphenylphosphonium (TPP) cation, to the vitamin E chromanol head or its succinate (B1194679) derivative, researchers have developed a class of compounds with enhanced efficacy and selectivity.[1]

This guide will delve into the foundational research on these mitochondria-targeted vitamin E derivatives, with a focus on their synthesis, mechanism of action, and preclinical evaluation.

Quantitative Data Presentation

The following tables summarize key quantitative data from foundational studies on various mitochondria-targeted vitamin E derivatives.

Table 1: In Vitro Cytotoxicity of Mitochondria-Targeted Vitamin E Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | EC50 (µM) | Reference |

| Mito-Chromanol (Mito-ChM) | MCF-7 | 4 | ~20 | [2][3] |

| 12 | 10.4 ± 0.2 | [2] | ||

| 24 | 7.8 ± 0.4 | [2] | ||

| MDA-MB-231 | 4 | <10 | [3] | |

| SK-BR-3 | 4 | <10 | [3] | |

| BT-474 | 4 | <10 | [3] | |

| MDA-MB-468 | 4 | <10 | [3] | |

| BT-549 | 4 | <10 | [3] | |

| Hs 578T | 4 | <10 | [3] | |

| T-47D | 4 | <10 | [3] | |

| ZR-75-1 | 4 | <10 | [3] | |

| MCF-10A (non-cancerous) | 24 | >20 | [2][3] | |

| Mito-Chromanol Acetate (Mito-ChMAc) | MCF-7 | 12 | 11.9 ± 0.4 | [2] |

| 24 | 8.8 ± 0.1 | [2] | ||

| MCF-10A (non-cancerous) | 24 | >20 | [2] |

Table 2: Inhibition of Mitochondrial Complex II by Mitochondria-Targeted Vitamin E Succinate (MitoVES)

| Parameter | Condition | IC50 (µM) | Reference |

| Inhibition of Succinate Dehydrogenase (SDH) Activity | - | 80 | [4][5] |

| Inhibition of Electron Transfer from Complex II to Complex III | - | 1.5 | [4][5] |

Table 3: Apoptosis Induction by Mitochondria-Targeted Vitamin E Succinate (MitoVES) in Jurkat Cells

| Compound | Incubation Time (h) | Approximate IC50 (µM) | Reference |

| MitoVES (MitoVE11S) | 10 - 20 | ~0.5 | [5] |

| α-Tocopheryl Succinate (α-TOS) | 10 - 20 | ~20 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of mitochondria-targeted vitamin E derivatives.

Synthesis of Mitochondria-Targeted Vitamin E Derivatives

Objective: To synthesize mitochondria-targeted vitamin E derivatives by linking the vitamin E moiety to a triphenylphosphonium (TPP) cation via an alkyl chain.

General Procedure (based on published synthesis of similar compounds): [6][7][8]

-

Protection of the Chromanol Hydroxyl Group: The hydroxyl group of the vitamin E chromanol ring is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions.

-

Introduction of a Linker: An ω-bromoalkyl group is introduced to the protected chromanol. The length of this alkyl linker can be varied to study its effect on activity.[5]

-

Phosphonium Salt Formation: The terminal bromide of the alkyl chain is reacted with triphenylphosphine (B44618) to form the triphenylphosphonium salt.

-

Deprotection: The protecting group on the chromanol hydroxyl is removed to yield the final mitochondria-targeted vitamin E derivative.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of mitochondria-targeted vitamin E derivatives on cancer and non-cancerous cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the mitochondria-targeted vitamin E derivative. Include a vehicle-only control.

-

Incubation: Incubate the plates for the desired time period (e.g., 4, 12, 24 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the production of mitochondrial ROS, specifically superoxide (B77818), in cells treated with mitochondria-targeted vitamin E derivatives.

Protocol using MitoSOX Red:

-

Cell Treatment: Treat cells with the mitochondria-targeted vitamin E derivative for the desired time.

-

MitoSOX Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that selectively detects mitochondrial superoxide, at a final concentration of 2.5-5 µM for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells with warm buffer (e.g., PBS or HBSS) to remove excess probe.

-

Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical event in apoptosis.

Protocol using TMRM (Tetramethylrhodamine, Methyl Ester):

-

Cell Staining: Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.

-

Compound Treatment: Add the mitochondria-targeted vitamin E derivative to the TMRM-stained cells.

-

Imaging: Monitor the TMRM fluorescence in real-time using a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Positive Control: Use a mitochondrial uncoupler like FCCP as a positive control for inducing complete mitochondrial depolarization.

Western Blot Analysis of Bcl-2 Family Proteins

Objective: To investigate the involvement of pro- and anti-apoptotic Bcl-2 family proteins in the mechanism of action of mitochondria-targeted vitamin E derivatives.

Protocol: [11][12][13][14][15]

-

Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total protein or fractionate to isolate mitochondrial and cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the Bcl-2 family proteins.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with mitochondria-targeted vitamin E derivatives.

Signaling Pathways

Caption: Apoptosis signaling pathway induced by MitoVES.

Caption: Nrf2-mediated antioxidant response pathway.

Experimental Workflows

Caption: Experimental workflow for MTT cytotoxicity assay.

Caption: Western blot workflow for Bcl-2 family proteins.

Conclusion

Mitochondria-targeted vitamin E derivatives represent a promising class of compounds with significant potential for therapeutic applications, particularly in cancer. Their ability to selectively accumulate in mitochondria and induce cell death through the generation of ROS and inhibition of mitochondrial respiration provides a targeted approach to cancer therapy. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of these and other mitochondria-targeted agents. Future research should continue to investigate the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds to facilitate their translation into clinical practice.

References

- 1. Selective targeting of an antioxidant to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress | PLOS One [journals.plos.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 13. edspace.american.edu [edspace.american.edu]

- 14. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

The Therapeutic Potential of MitoE10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoE10, a potent mitochondria-targeted antioxidant, represents a promising therapeutic agent for a range of pathologies underpinned by mitochondrial oxidative stress. By combining the antioxidant properties of the vitamin E analogue Trolox with a lipophilic triphenylphosphonium (TPP+) cation, this compound is engineered for preferential accumulation within the mitochondrial matrix. This targeted delivery mechanism enhances its efficacy in neutralizing reactive oxygen species (ROS) at their primary site of production, thereby protecting critical mitochondrial components from oxidative damage. This technical guide provides a comprehensive overview of the core principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific in vivo quantitative data for this compound is not yet widely published, this document outlines the established methodologies and conceptual frameworks for its preclinical assessment.

Introduction: The Rationale for Mitochondria-Targeted Antioxidants

Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous ROS.[1] Under pathological conditions, excessive ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.[2] This mitochondrial dysfunction is a key etiological factor in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.[3][4]

Mitochondria-targeted antioxidants are designed to concentrate at the site of oxidative damage, offering a significant advantage over non-targeted antioxidants. The TPP+ cation of this compound facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.

Chemical Structure and Properties of this compound

This compound is a conjugate of a vitamin E analogue and a triphenylphosphonium cation linked by a ten-carbon alkyl chain.

-

Chemical Name: (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium methanesulfonate[1]

-

CAS Number: 1810703-64-0 (mesylate)[1]

-

Molecular Formula: C42H55O5PS[1]

-

Molecular Weight: 702.93 g/mol [1]

The chroman moiety is the active antioxidant component, while the TPP+ cation serves as the mitochondrial targeting signal.

Mechanism of Action

The primary mechanism of action of this compound is the scavenging of ROS within the mitochondria. Upon accumulation in the mitochondrial matrix, the Trolox headgroup of this compound donates a hydrogen atom to neutralize free radicals, thus inhibiting the propagation of lipid peroxidation and protecting against oxidative damage to mtDNA and mitochondrial proteins.[1]

Key Signaling Pathways in Mitochondrial Homeostasis

The therapeutic effects of this compound are likely intertwined with the modulation of key signaling pathways that govern mitochondrial quality control and the cellular antioxidant response. While direct evidence for this compound's interaction with these pathways is still emerging, its role as a mitochondrial antioxidant suggests potential influence on the following:

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By reducing mitochondrial oxidative stress, this compound may indirectly influence the activation of the Nrf2 pathway.

Caption: Nrf2 signaling pathway and potential influence of this compound.

PINK1/Parkin-Mediated Mitophagy

Mitophagy is the selective degradation of damaged mitochondria, a critical process for maintaining mitochondrial homeostasis. The PINK1 kinase and Parkin E3 ubiquitin ligase are key regulators of this pathway. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial proteins, tagging the damaged organelle for autophagic clearance. By preserving mitochondrial membrane potential, this compound may help to prevent the aberrant activation of this pathway.

Caption: PINK1/Parkin-mediated mitophagy pathway.

Experimental Protocols for Preclinical Evaluation of this compound

A thorough preclinical evaluation of this compound requires a combination of in vitro and in vivo studies to assess its efficacy and mechanism of action.

In Vitro Assays

5.1.1. Assessment of Antioxidant Activity

-

Lipid Peroxidation Assay (TBARS Assay): This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Induce oxidative stress in cultured cells (e.g., neuronal or cardiac cells) with an agent like H2O2 or glutamate (B1630785).

-

Treat cells with varying concentrations of this compound.

-

Lyse the cells and react the lysate with thiobarbituric acid (TBA).

-

Measure the absorbance or fluorescence of the resulting TBARS adduct to quantify MDA levels.

-

-

Mitochondrial DNA Damage Assay (Quantitative PCR): This assay quantifies lesions in mtDNA.

-

Treat cells with an oxidative stressor and this compound.

-

Isolate total DNA.

-

Perform quantitative PCR (qPCR) using primers for a long fragment of mtDNA and a short fragment (as a control for mtDNA copy number).

-

A decrease in the amplification of the long fragment relative to the short fragment indicates mtDNA damage.

-

In Vivo Studies

5.2.1. Animal Models

The choice of animal model will depend on the therapeutic area of interest. Examples include:

-

Neurodegenerative Disease: Transgenic mouse models of Alzheimer's or Parkinson's disease, or toxin-induced models (e.g., MPTP for Parkinsonism).

-

Ischemia-Reperfusion Injury: Models of cardiac or cerebral ischemia-reperfusion in rats or mice.

-

Aging: Aged rodent models to assess the impact on age-related cognitive decline and oxidative stress.

5.2.2. Administration and Dosing

-

Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common for preclinical studies.

-

Dose-Response Studies: A range of doses should be tested to determine the optimal therapeutic window.

5.2.3. Efficacy Endpoints

-

Behavioral Tests: For neurodegenerative models, assess cognitive function (e.g., Morris water maze) or motor coordination (e.g., rotarod test).

-

Histopathology: Analyze tissue sections for markers of cell death, inflammation, and pathology-specific markers (e.g., amyloid plaques).

-

Biochemical Analyses: Measure markers of oxidative stress (e.g., MDA, 8-OHdG), mitochondrial function (e.g., ATP levels, mitochondrial respiration), and protein expression in relevant signaling pathways from tissue homogenates.

Caption: General experimental workflow for in vivo evaluation of this compound.

Quantitative Data Presentation (Hypothetical)

While specific published data for this compound is limited, the following tables illustrate how quantitative data from preclinical studies would be presented.

Table 1: Effect of this compound on Lipid Peroxidation in a Rat Model of Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | Hippocampal MDA (nmol/mg protein) | % Reduction vs. Vehicle |

| Sham | - | 1.2 ± 0.2 | - |

| Ischemia + Vehicle | - | 4.5 ± 0.6 | - |

| Ischemia + this compound | 1 | 3.1 ± 0.4 | 31% |

| Ischemia + this compound | 5 | 2.0 ± 0.3 | 56% |

| Ischemia + this compound | 10 | 1.5 ± 0.2 | 67% |

Table 2: Effect of this compound on Mitochondrial DNA Damage in Cultured Neurons

| Treatment Group | mtDNA Lesions/10 kb | % Protection vs. H2O2 |

| Control | 0.5 ± 0.1 | - |

| H2O2 (100 µM) | 3.2 ± 0.4 | - |

| H2O2 + this compound (1 µM) | 1.8 ± 0.3 | 44% |

| H2O2 + this compound (5 µM) | 1.1 ± 0.2 | 66% |

Conclusion and Future Directions

This compound holds considerable therapeutic potential as a mitochondria-targeted antioxidant. Its ability to concentrate in mitochondria and protect against oxidative damage at its source makes it a promising candidate for the treatment of a variety of diseases associated with mitochondrial dysfunction. Future research should focus on comprehensive in vivo efficacy studies in relevant animal models to generate robust quantitative data. Furthermore, detailed pharmacokinetic and toxicology studies are essential to establish a safety profile and guide potential clinical translation. Elucidating the precise interactions of this compound with key signaling pathways will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic applications.

References

- 1. Increased Lipid Peroxidation Precedes Amyloid Plaque Formation in an Animal Model of Alzheimer Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 ameliorates aging-induced memory deficits via modulation of apoptosis, oxidative stress, and mitophagy in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Protection and Against Glutamate Neurotoxicity via Shh/Ptch1 Signaling Pathway to Ameliorate Cognitive Dysfunction by Kaixin San in Multi-Infarct Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection against glutamate toxicity through inhibition of the p44/42 mitogen-activated protein kinase pathway in neuronally differentiated P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MitoE10 on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoE10, a mitochondria-targeted derivative of alpha-tocopherol (B171835) (Vitamin E), is an antioxidant designed to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. While direct, in-depth research on this compound's broad effects on cellular signaling is limited, this guide synthesizes available data on closely related compounds—namely mitochondria-targeted Vitamin E succinate (B1194679) (MitoVES) and the parent molecule, alpha-tocopherol—to project the potential mechanisms of action of this compound. This document outlines hypothesized effects on key cellular signaling pathways, including apoptosis, Nrf2-mediated antioxidant response, NF-κB-driven inflammation, and the PI3K/AKT/mTOR and MAPK growth and proliferation pathways. Detailed experimental protocols for assessing these effects and quantitative data from related compounds are provided to facilitate further research into this promising therapeutic agent.

Introduction to this compound

This compound is a member of a class of molecules known as mitochondria-targeted antioxidants. It consists of the antioxidant moiety of alpha-tocopherol covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation. This cationic structure facilitates its accumulation within the negatively charged mitochondrial matrix. The primary rationale for this targeted delivery is to concentrate the antioxidant where it is most needed to counteract the damaging effects of ROS generated during oxidative phosphorylation.

Core Hypothesized Mechanism of Action

The effects of this compound on cellular signaling are likely multifaceted, stemming from both its antioxidant properties and potential off-target effects of the TPP⁺ cation and the alpha-tocopherol molecule itself. The central hypothesis is that by modulating mitochondrial ROS levels, this compound can influence a cascade of downstream signaling events that regulate cell survival, inflammation, and proliferation.

Effects on Apoptosis Signaling Pathway

A significant body of research on the related compound, MitoVES, provides a strong model for this compound's potential pro-apoptotic effects, particularly in cancer cells. The proposed mechanism involves the inhibition of mitochondrial complex II (succinate dehydrogenase), leading to an increase in ROS production and subsequent induction of apoptosis.

Signaling Pathway Diagram

Caption: Hypothesized pro-apoptotic signaling pathway of this compound in cancer cells.

Quantitative Data Summary (from MitoVES studies)

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for Apoptosis Induction | ~0.5 µM | Jurkat | [1] |

| IC₅₀ for Complex II Inhibition (Electron Transfer) | 1.5 µM | - | [1] |

| IC₅₀ for Complex II Inhibition (SDH Activity) | 80 µM | - | [1] |

Effects on Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Both alpha-tocopherol and the mitochondria-targeted antioxidant MitoQ have been shown to activate the Nrf2 pathway.[2][3][4] It is therefore highly probable that this compound would also activate this protective pathway.

Signaling Pathway Diagram

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound.

Effects on NF-κB Signaling Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of inflammation. Alpha-tocopherol has been demonstrated to inhibit NF-κB activation.[1][5] This suggests that this compound may possess anti-inflammatory properties by suppressing this pathway.

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Effects on PI3K/AKT/mTOR and MAPK Signaling Pathways

The PI3K/AKT/mTOR and MAPK pathways are central to cell growth, proliferation, and survival. The effects of alpha-tocopherol on these pathways are complex and can be cell-type specific. Some studies indicate that alpha-tocopherol can inhibit the PI3K/AKT/mTOR pathway.[6][7] The influence on the MAPK pathway is less clear. The effect of this compound on these pathways warrants further investigation.

Signaling Pathway Diagram (PI3K/AKT/mTOR)

Caption: Potential inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

Measurement of Mitochondrial Complex II Activity

This protocol is adapted from commercially available kits and published methods.[8][9]

-

Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing succinate as the substrate and inhibitors of other complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV).

-

Reaction Initiation: Add isolated mitochondria to the assay buffer.

-

Detection: Measure the reduction of a chromogenic or fluorogenic substrate (e.g., DCPIP or a ubiquinone analog) over time using a spectrophotometer or plate reader. The rate of substrate reduction is proportional to Complex II activity.

-

Data Analysis: Calculate the specific activity of Complex II (e.g., in nmol/min/mg of mitochondrial protein).

Measurement of Mitochondrial ROS

This protocol is based on the use of fluorescent ROS probes.[10][11]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

-

Probe Loading: Incubate cells with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red) according to the manufacturer's instructions.

-

Imaging/Flow Cytometry: Visualize and quantify mitochondrial ROS levels using fluorescence microscopy or flow cytometry.

-

Data Analysis: Measure the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.

Caspase Activation Assay

This protocol measures the activity of executioner caspases (e.g., caspase-3/7).[12][13]

-

Cell Lysis: Lyse this compound-treated and control cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., containing the DEVD peptide sequence for caspase-3/7) to the cell lysates.

-

Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated from the cleavage of the substrate by active caspases over time using a fluorometer.

-

Data Analysis: The rate of increase in fluorescence is proportional to the caspase activity in the sample.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent due to its targeted antioxidant properties. Based on the activities of related compounds, it is hypothesized that this compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. Its effects on pro-survival pathways like PI3K/AKT/mTOR and MAPK require further elucidation. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the cellular and molecular mechanisms of this compound, paving the way for its potential clinical application. Future research should focus on direct experimental validation of these hypothesized signaling effects, comprehensive quantitative analysis, and in vivo studies to confirm its therapeutic efficacy and safety profile.

References

- 1. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The adjuvant component α-tocopherol triggers via modulation of Nrf2 the expression and turnover of hypocretin in vitro and its implication to the development of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-tocopherol attenuates NFkappaB activation and pro-inflammatory cytokine production in brain and improves recovery from lipopolysaccharide-induced sickness behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. antbioinc.com [antbioinc.com]

- 10. Mitochondrial ROS Analysis [protocols.io]

- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MitoE10: Characteristics, Properties, and Experimental Methodologies

Abstract

MitoE10 is a potent, mitochondria-targeted antioxidant designed to combat oxidative stress at its primary source within the cell. This guide provides a comprehensive overview of the fundamental characteristics and properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data. The mechanism of action of this compound is explored through its influence on key signaling pathways, which are visualized using Graphviz diagrams. This document serves as a technical resource for the study and application of this promising therapeutic agent.

Core Characteristics and Properties of this compound

This compound is a synthetic derivative of vitamin E, specifically engineered for targeted delivery to mitochondria. Its structure consists of the antioxidant chroman moiety of vitamin E linked to a lipophilic triphenylphosphonium (TPP) cation via a 10-carbon alkyl chain. This TPP cation facilitates the accumulation of this compound within the mitochondria, driven by the negative mitochondrial membrane potential.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium |

| Molecular Formula | C₄₁H₅₂O₂P⁺ |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Mechanism of Action and Key Signaling Pathways